2-isopropyl-1-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
Description
2-isopropyl-1-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including an isoquinoline core, a thiazole ring, and a pyridine moiety, makes this compound a subject of interest for researchers.
Properties
Molecular Formula |
C21H18N4O2S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-oxo-2-propan-2-yl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H18N4O2S/c1-13(2)25-11-16(14-7-3-4-8-15(14)20(25)27)19(26)24-21-23-18(12-28-21)17-9-5-6-10-22-17/h3-13H,1-2H3,(H,23,24,26) |
InChI Key |
UVSWRPAVTLQZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-1-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline core can be constructed through cyclization reactions.
Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.
Pyridine Moiety Addition: The pyridine ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling.
Final Assembly: The final compound can be obtained by coupling the isoquinoline core with the thiazole-pyridine intermediate under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety (-CONH-) in this compound is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding the corresponding carboxylic acid and amine derivatives.
The carboxylic acid derivative (C₁₅H₁₀N₂O₃) is structurally confirmed via its IUPAC name and molecular formula (MFCD22201635, PubChem CID: 60176510) .
Reactivity of the Isoquinoline Backbone
Key Observations :
Functionalization of the Thiazole Ring
The 4-(pyridin-2-yl)thiazole substituent introduces additional reactivity:
| Reaction Type | Example | Outcome |
|---|---|---|
| Alkylation | Reaction with methyl iodide | Quaternization of thiazole nitrogen |
| Nucleophilic substitution | Displacement with amines or thiols | Modification of the thiazole ring periphery |
These reactions are extrapolated from analogous thiazole-containing compounds , though specific data for this molecule remains unpublished.
Cyclization and Rearrangement Pathways
The compound’s structural complexity suggests potential for intramolecular cyclization or skeletal editing. For example:
-
Cu-catalyzed cascades : Similar isoquinoline derivatives undergo Ugi/Cu-catalyzed reactions to form polycyclic scaffolds .
-
Thermal rearrangements : Heating may induce ring expansion or contraction, but experimental evidence is lacking.
Stability Under Synthetic Conditions
The compound’s stability is critical for handling:
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of compounds similar to 2-isopropyl-1-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide as anticancer agents. Research indicates that such compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, inhibitors targeting CDK4/6 have shown promise in treating various cancers, including breast cancer and leukemia .
Case Study:
A study evaluated a series of thiazolo-pyridopyrimidine derivatives for their ability to inhibit CDK4/6 activity. The most promising compounds exhibited significant cytotoxicity against cancer cell lines (e.g., MCF-7 and MDAMB-231), suggesting that structural modifications similar to those found in This compound could enhance anticancer efficacy .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, derivatives with similar structures have been shown to inhibit xanthine oxidase (XO), an enzyme linked to uric acid production and associated with gout and other inflammatory conditions .
Table 1: Enzyme Inhibition Studies
| Compound Structure | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole Derivative | Xanthine Oxidase | 72.4 | |
| Pyridopyrimidine | CDK4/6 | Not specified |
Anti-inflammatory Effects
Compounds derived from thiazoles and pyridines have exhibited anti-inflammatory properties. The ability to modulate inflammatory responses makes these compounds candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Synthesis and Characterization
Mechanism of Action
The mechanism of action of 2-isopropyl-1-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-isopropyl-1-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide: can be compared with other isoquinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
The compound 2-isopropyl-1-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide (CAS Number: 1401599-68-5) is a novel chemical entity that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from diverse sources.
The molecular formula of the compound is with a molecular weight of 390.5 g/mol. The structure contains functional groups that are significant for its biological activity, including thiazole and isoquinoline moieties, which are known for their pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1401599-68-5 |
| Molecular Formula | C21H18N4O2S |
| Molecular Weight | 390.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent functionalization to introduce the isoquinoline structure. The synthetic route may also incorporate methods such as cyclization and amide formation to achieve the final product.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study evaluating derivatives of thiazolidinones found that several compounds demonstrated potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness against bacterial and fungal pathogens.
Anticancer Potential
The compound's structural features align with known inhibitors of protein kinases, particularly those involved in cell proliferation . Preliminary studies suggest that thiazole-containing compounds can inhibit cyclin-dependent kinases (CDKs), which are critical in cancer progression . For instance, compounds with similar scaffolds have been shown to exhibit antiproliferative effects against various cancer cell lines, including breast and lung cancers .
Case Studies
- Anticancer Activity : A study on pyrimidine-based compounds indicated that certain derivatives significantly inhibited CDK4 and CDK6 activities in cancer cell lines. This suggests that This compound may similarly affect these pathways, warranting further investigation into its anticancer properties .
- Antimicrobial Efficacy : In a comparative analysis of thiazolidinone derivatives against various microbial strains, compounds structurally related to our target compound exhibited notable antimicrobial activity. This positions 2-isopropyl... as a candidate for further exploration in antimicrobial drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : A common approach involves coupling 2-oxo-1,2-dihydroisoquinoline-4-carboxylic acid derivatives with thiazol-2-amine intermediates using coupling agents like PyBOP or HATU in DMF with N-methylmorpholine (NMM) as a base. For example, similar syntheses achieved 59% yield via PyBOP-mediated amidation under inert conditions . To optimize yields, employ statistical design of experiments (DoE) to test variables like solvent polarity, stoichiometry, and reaction time. Fractional factorial designs can minimize experimental runs while identifying critical parameters .
Q. What analytical techniques are essential for characterizing this compound and verifying purity?
- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) for structural confirmation. For purity assessment, reverse-phase HPLC (e.g., Agilent Zorbax SB-C18 column with gradient elution) is recommended, as demonstrated for structurally related thiadiazolylquinolines . Stability studies in organic solvents (e.g., DMSO, MeOH) should be conducted if long-term storage is required, as some analogs degrade over time .
Q. How can researchers design initial biological assays to evaluate this compound's activity?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., ATP-binding pocket targeting) due to the compound’s isoquinoline-thiazole scaffold. Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays for high-throughput screening. Include positive controls (e.g., staurosporine) and validate hits via dose-response curves (IC determination). For cellular activity, pair with cytotoxicity assays (e.g., MTT) to assess selectivity .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound's binding affinity?
- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model interactions with target proteins. The ICReDD framework integrates reaction path searches and molecular docking to predict binding modes and energetics . For example, calculate electrostatic potential maps to identify regions for functional group substitutions (e.g., fluorination of the pyridinyl ring) to enhance hydrophobic interactions .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic assays for functional inhibition). Investigate off-target effects via kinome-wide profiling (e.g., KinomeScan). If discrepancies persist, analyze stereochemistry (via X-ray crystallography) or metabolite formation (LC-MS/MS) to identify confounding factors .
Q. How can researchers address low solubility or stability during formulation studies?
- Methodological Answer : Employ salt formation (e.g., hydrochloride salts) or co-solvency with cyclodextrins. For stability, conduct accelerated degradation studies under varied pH, temperature, and light exposure. Use QbD (Quality by Design) principles to define a design space for acceptable storage conditions .
Q. What advanced synthetic methodologies enable late-stage functionalization of the isoquinoline core?
- Methodological Answer : Utilize C-H activation protocols (e.g., palladium-catalyzed cross-coupling) to introduce substituents at the 3-position of the isoquinoline. For regioselective modifications, leverage directing groups (e.g., pyridinyl directing auxiliaries) as demonstrated in related systems .
Data Contradiction & Validation
Q. How should researchers interpret conflicting results between in vitro and cellular assays?
- Methodological Answer : Assess membrane permeability using PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 models. If cellular activity is lower than in vitro results, consider efflux pump interactions (e.g., P-gp inhibition assays with verapamil). Alternatively, use CRISPR-engineered cell lines to isolate target-specific effects .
Q. What statistical approaches are suitable for analyzing heterogeneous datasets from high-throughput screens?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or hierarchical clustering) to identify outliers or batch effects. Use Bayesian inference models to quantify uncertainty in IC values. For reproducibility, adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
